molecular formula C14H11F2N3O4S2 B2709929 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034374-13-3

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2709929
CAS No.: 2034374-13-3
M. Wt: 387.38
InChI Key: OZLXXNOUEYJZHB-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H11F2N3O4S2 and its molecular weight is 387.38. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A study by Ghorab et al. (2017) explored the synthesis of novel thiourea derivatives bearing benzenesulfonamide moiety, which showed significant activity against Mycobacterium tuberculosis. The compounds, including those related to the chemical structure of interest, exhibited antimycobacterial properties, with some compounds demonstrating high activity. This research suggests potential applications of these compounds in treating tuberculosis and related mycobacterial infections (Ghorab et al., 2017).

Biochemical Discrimination Techniques

Wang et al. (2012) developed a reaction-based fluorescent probe using a similar chemical structure for the discrimination of thiophenols over aliphatic thiols. This probe, which incorporates a sulfonamide group, has applications in chemical, biological, and environmental sciences for the sensitive detection of toxic benzenethiols (Wang et al., 2012).

Antiviral Research

The anti-HIV activity of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives, closely related to the chemical of interest, was investigated by Brzozowski and Sa̧czewski (2007). They found that certain derivatives exhibited potential as anti-HIV agents, suggesting a possible application in HIV/AIDS treatment and research (Brzozowski & Sa̧czewski, 2007).

Herbicidal Activity

Lee et al. (1996) investigated the herbicidal activity of N-(4,6-disubstituted pyrimidin-2-yl)aminocarbonyl-2-(1,1-ethylenedioxy-2-fluoro)ethylbenzenesulfonamides. The study showed that these compounds, with a structure related to the chemical , had significant herbicidal effects on various plant species. This research highlights the potential use of these compounds in agricultural applications (Lee et al., 1996).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, which included structures similar to the chemical compound . The study indicated that these compounds could effectively prevent corrosion, suggesting their application in materials science and engineering (Kaya et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit activity as fungicides , suggesting that the compound may target enzymes or proteins essential for fungal growth and survival.

Mode of Action

Given its potential fungicidal activity , it may interact with its targets to inhibit essential biological processes in fungi, leading to their death or growth inhibition.

Biochemical Pathways

As a potential fungicide , it likely disrupts pathways critical for fungal survival, growth, or reproduction.

Result of Action

Given its potential fungicidal activity , it may lead to the death or growth inhibition of fungi.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O4S2/c15-8-2-1-3-9(16)12(8)25(22,23)17-5-6-19-13(20)11-10(4-7-24-11)18-14(19)21/h1-4,7,17H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLXXNOUEYJZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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